molecular formula C13H21F2N3O4S B10938947 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B10938947
M. Wt: 353.39 g/mol
InChI Key: DRKMWYLSBDTOEI-UHFFFAOYSA-N
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Description

[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a difluoromethyl group, a hydroxy group, and a piperidyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired pyrazole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as reagent concentration and reaction time, is essential for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The piperidyl methanone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the difluoromethyl group yields a methyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may confer specific pharmacological properties, such as anti-inflammatory or anticancer activity. Further research is needed to fully elucidate its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and hydroxy group play key roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [5-(TRIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
  • [5-(METHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE

Uniqueness

The presence of the difluoromethyl group in [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable molecule for various applications.

Properties

Molecular Formula

C13H21F2N3O4S

Molecular Weight

353.39 g/mol

IUPAC Name

[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C13H21F2N3O4S/c1-3-23(21,22)17-6-4-10(5-7-17)11(19)18-13(20,12(14)15)8-9(2)16-18/h10,12,20H,3-8H2,1-2H3

InChI Key

DRKMWYLSBDTOEI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2C(CC(=N2)C)(C(F)F)O

Origin of Product

United States

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